1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione
Description
The compound 1-(2-chlorophenyl)-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyrrolidine-2,5-dione belongs to the pyrrolidine-2,5-dione class, characterized by a five-membered lactam ring with two ketone groups.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3,4-dihydro-2H-quinolin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-14-8-2-4-10-16(14)22-18(23)12-17(19(22)24)21-11-5-7-13-6-1-3-9-15(13)21/h1-4,6,8-10,17H,5,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYAOCKGLLWJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3CC(=O)N(C3=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Heterocyclic Substituents
1-(2-Chlorophenyl)-3-(3,4-Dihydroisoquinolin-2(1H)-yl)Pyrrolidine-2,5-Dione (CAS 496774-15-3)
- Substituents: 2-chlorophenyl, 3,4-dihydroisoquinolin.
- Key Differences: The dihydroisoquinolin group has a partially saturated bicyclic structure, whereas the target compound’s tetrahydroquinolin substituent is fully saturated. This may enhance conformational flexibility and alter binding interactions.
3-(1H-Indol-3-yl)Pyrrolidine-2,5-Dione Derivatives
- Substituents: Indole moieties instead of tetrahydroquinolin.
3,4-Dichloro-1-(4-Fluorophenyl)-1H-Pyrrole-2,5-Dione (Fluoroimide)
- Substituents : 4-fluorophenyl, dichloro groups.
- Application : Used as a pesticide. The electron-withdrawing fluorine and chlorine atoms enhance stability under environmental conditions.
Comparative Data Table
Key Research Findings
Substituent Effects on Bioactivity: The chlorophenyl group enhances lipophilicity, improving membrane permeability compared to fluorophenyl analogs.
Synthetic Challenges: Purification of tetrahydroquinolin derivatives requires precise chromatographic conditions (e.g., CH₂Cl₂/MeOH gradients) to resolve closely related isomers.
Pharmacological Potential: Indole-substituted pyrrolidine diones show promise in targeting neurological disorders due to structural resemblance to neurotransmitters. Chlorophenyl derivatives may exhibit dual activity as kinase inhibitors and antimicrobial agents, though this requires validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
